molecular formula C13H17ClO2 B14823859 2-Tert-butoxy-4-chloro-1-cyclopropoxybenzene

2-Tert-butoxy-4-chloro-1-cyclopropoxybenzene

Cat. No.: B14823859
M. Wt: 240.72 g/mol
InChI Key: HSXWAAARWMCTBN-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-chloro-1-cyclopropoxybenzene is an organic compound with the molecular formula C13H17ClO2 It is a derivative of benzene, featuring tert-butoxy and cyclopropoxy groups attached to the benzene ring, along with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-chloro-1-cyclopropoxybenzene typically involves the reaction of 4-chlorophenol with tert-butyl alcohol and cyclopropyl bromide under basic conditions

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The continuous flow process offers advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-chloro-1-cyclopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

2-Tert-butoxy-4-chloro-1-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to drug candidates.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-chloro-1-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism of action is still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butoxy-4-chlorobenzene: Similar structure but lacks the cyclopropoxy group.

    4-Chlorophenyl tert-butyl ether: Similar structure but lacks the cyclopropoxy group.

    1-Tert-butoxy-2-chloro-4-cyclopropoxybenzene: Similar structure with different substitution pattern.

Uniqueness

2-Tert-butoxy-4-chloro-1-cyclopropoxybenzene is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

4-chloro-1-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C13H17ClO2/c1-13(2,3)16-12-8-9(14)4-7-11(12)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3

InChI Key

HSXWAAARWMCTBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Cl)OC2CC2

Origin of Product

United States

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